2-Bromo-3-methyl-4-(trifluoromethyl)pyridine CAS 1448776-78-0 properties
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine CAS 1448776-78-0 properties
Technical Whitepaper: Structural Utility and Synthetic Workflows of 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine (CAS 1448776-78-0)
Executive Summary & Molecular Architecture
In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate pharmacokinetics, metabolic stability, and target binding affinity. 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine (CAS 1448776-78-0) represents a highly specialized, multifunctional building block designed for advanced synthetic divergence[1].
The architecture of this molecule is not accidental; it is a rationally designed scaffold offering three distinct mechanistic levers:
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The 2-Bromo Handle: A highly reactive site primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
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The 4-Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group (EWG) that drastically lowers the LUMO of the pyridine ring, accelerating oxidative addition in catalysis while simultaneously improving the lipophilicity and metabolic half-life of the final active pharmaceutical ingredient (API).
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The 3-Methyl Group: Positioned orthogonally between the reactive bromide and the bulky -CF₃ group, this methyl substituent acts as a conformational lock. When coupled to an aryl system, it induces a severe steric twist, forcing the resulting biaryl system out of planarity—a critical feature for disrupting off-target protein binding (such as hERG liability) and improving aqueous solubility by disrupting crystal lattice packing.
Physicochemical Properties & Safety Profile
To ensure reproducibility and safety in scale-up environments, understanding the baseline physicochemical properties and hazard profile of CAS 1448776-78-0 is paramount. The compound is commercially available in high purity (≥95%) and is utilized extensively in the synthesis of complex organic building blocks[1],[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine |
| CAS Registry Number | 1448776-78-0 |
| Linear Formula | C₇H₅BrF₃N |
| Molecular Weight | ~240.02 g/mol |
| InChI Key | NLGQRIKZCZGAEU-UHFFFAOYSA-N |
| Physical Form | Solid or liquid |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature |
Table 2: Acute Hazard and Safety Classifications Note: This compound exhibits severe acute toxicity. All handling must occur within a Class II biological safety cabinet or dedicated chemical fume hood using appropriate PPE[1].
| Hazard Class | H-Statement | Clinical/Handling Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. Requires strict inventory control. |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. Nitrile gloves over latex are mandated. |
| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled. Avoid aerosolization during solvent evaporation. |
Synthetic Divergence & Mechanistic Utility
The primary value of CAS 1448776-78-0 lies in its versatility as an electrophile. The electron-deficient nature of the pyridine core, exacerbated by the 4-CF₃ group, makes the C2-Br bond highly susceptible to insertion by low-valent transition metals (e.g., Pd⁰, Cuᴵ). Sourcing high-fidelity material from verified chemical suppliers is critical to prevent catalyst poisoning during these sensitive workflows[3].
Fig 1: Synthetic divergence of CAS 1448776-78-0 via transition-metal catalysis and SNAr.
Pharmacological Relevance: ADME/Tox Optimization
In lead optimization, flat, lipophilic molecules often fail due to poor solubility and high promiscuity (leading to toxicity). The incorporation of CAS 1448776-78-0 directly addresses these attrition risks.
Fig 2: Rational drug design workflow leveraging the structural features of CAS 1448776-78-0.
Self-Validating Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling
Standard cross-coupling protocols often fail with this substrate due to the extreme steric shielding provided by the adjacent 3-methyl and 4-CF₃ groups. The following protocol is engineered with specific catalytic causality and built-in validation checkpoints to ensure success.
Objective: Synthesize a conformationally restricted biaryl system.
Causality & Design Rationale: While the electron-withdrawing -CF₃ group accelerates the initial oxidative addition of Pd(0) into the C-Br bond, the adjacent 3-methyl group creates a steric bottleneck during transmetalation. To overcome this, we utilize Pd₂(dba)₃ paired with XPhos (a bulky dialkylbiaryl phosphine ligand). XPhos is explicitly chosen because its electron-rich nature stabilizes the Pd intermediate, while its immense steric bulk forces the rapid reductive elimination of the product, preventing catalyst trapping.
Step-by-Step Methodology:
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Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol), the target aryl boronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
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Causality: K₃PO₄ is selected over Na₂CO₃ because it is a highly soluble base in biphasic systems that efficiently generates the reactive boronate complex without triggering unwanted SNAr side reactions at the highly electrophilic C2 position.
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Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times.
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Solvent Addition: Add rigorously degassed Toluene/H₂O (10:1 v/v, 11 mL total).
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Causality: The biphasic system ensures the simultaneous dissolution of organic substrates and inorganic base. Water is strictly required to hydrolyze the boronic acid trimer (boroxine) into the active monomeric species.
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Thermal Cycling: Seal the flask and heat the biphasic mixture to 90°C for 4 hours under vigorous stirring (1000 rpm) to maximize interfacial surface area.
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Self-Validation Checkpoint 1 (In-Process Control): At exactly 4 hours, withdraw a 10 µL aliquot of the organic layer, quench in 1 mL of HPLC-grade MeCN, and analyze via UPLC-MS.
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Validation Metric: The reaction is deemed successful to proceed if the UV integration ratio of starting material (m/z 240/242) to product is < 1:99. If incomplete, the system dictates the addition of 1 mol% catalyst and a strict 2-hour extension.
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Workup & Self-Validation Checkpoint 2 (Quantification): Cool the reaction to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo. To the crude residue, add exactly 1.0 equiv (1.0 mmol) of 1,3,5-trimethoxybenzene as an internal standard. Dissolve in CDCl₃ and acquire a crude ¹H-NMR.
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Validation Metric: Calculate the quantitative NMR (qNMR) yield by integrating the product peaks against the sharp singlet of the internal standard (δ 6.08 ppm). This validates the chemical conversion efficiency prior to column chromatography, allowing the chemist to distinguish between true reaction failure and downstream silica gel purification losses.
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